An In-Depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: A Keystone Reagent in Modern Drug Discovery
An In-Depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: A Keystone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethoxycarbonylphenyl isothiocyanate, a versatile aromatic isothiocyanate, has emerged as a critical building block in the synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both a reactive isothiocyanate moiety and a modifiable ethoxycarbonyl group, offers a strategic advantage in the design of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of innovative pharmaceuticals. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as an essential resource for researchers aiming to leverage the full potential of this powerful synthetic intermediate.
Physicochemical and Spectral Profile
A thorough understanding of the physicochemical properties of 3-ethoxycarbonylphenyl isothiocyanate is fundamental to its effective application in synthetic chemistry. While experimental data for this specific isomer is not extensively documented, a combination of data from its isomers and closely related analogs provides a reliable profile.
Table 1: Physicochemical Properties of 3-Ethoxycarbonylphenyl Isothiocyanate and Related Compounds
| Property | 3-Ethoxycarbonylphenyl Isothiocyanate (Predicted/Analog Data) | Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) | 3-Methoxycarbonylphenyl isothiocyanate (CAS 3125-66-4) |
| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S | C₉H₇NO₂S |
| Molecular Weight | 207.25 g/mol | 207.25 g/mol | 193.22 g/mol [1] |
| Appearance | White to yellow solid (predicted) | White to yellow solid[2] | Not specified |
| Melting Point | Not available | 57 °C[2] | Not available |
| Boiling Point | ~123-127 °C at 1 mmHg (estimated) | 123-127 °C at 1 mmHg[2] | 105-106 °C at 0.45 mmHg[1] |
| Density | ~1.14 g/cm³ (estimated) | 1.14 g/cm³[2] | 1.23 g/cm³[1] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water[1] | Soluble in organic solvents | Hydrolyzes in water[1] |
| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | Cool, ventilated environment[2] | Keep Cold (2-8°C recommended)[1] |
Spectral Characterization
The structural elucidation of 3-ethoxycarbonylphenyl isothiocyanate and its derivatives relies heavily on spectroscopic techniques. The characteristic spectral features are outlined below, with data inferred from its isomer, ethyl 4-isothiocyanatobenzoate, and general knowledge of the functional groups.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹[3]. Additionally, a strong carbonyl (C=O) stretch from the ester group will be prominent around 1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.2 ppm, consistent with a 1,3-disubstituted benzene ring.
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¹³C NMR: The isothiocyanate carbon (-N=C =S) typically gives a signal in the range of 125-140 ppm, which can sometimes be broad[4]. The ester carbonyl carbon will resonate downfield, typically above 165 ppm. Signals for the aromatic carbons and the ethyl group carbons will also be present in their respective expected regions.
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-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (207.25 m/z). Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and cleavage of the isothiocyanate moiety. For ethyl 4-isothiocyanatobenzoate, major fragments are observed at m/z 162, 134, and 207[5].
Synthesis and Experimental Protocols
The synthesis of aryl isothiocyanates can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
General Synthesis from the Corresponding Amine
A common and reliable method for the preparation of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent. For 3-ethoxycarbonylphenyl isothiocyanate, the starting material would be ethyl 3-aminobenzoate.
Diagram 1: General Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate
Caption: Synthesis of 3-Ethoxycarbonylphenyl isothiocyanate from ethyl 3-aminobenzoate.
Step-by-Step Protocol (Adapted from general procedures):
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Dissolution: Dissolve ethyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), to the solution and stir.
-
Addition of Thiocarbonylating Agent: Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of TCDI is often preferred over the highly toxic thiophosgene.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-ethoxycarbonylphenyl isothiocyanate.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-ethoxycarbonylphenyl isothiocyanate stems from the high reactivity of the isothiocyanate group (-N=C=S). The central carbon atom is highly electrophilic and readily undergoes nucleophilic attack.
Reaction with Nucleophiles: The Gateway to Thioureas and Heterocycles
The most fundamental reaction of isothiocyanates is their addition reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas. This reaction is typically fast and proceeds with high yield.
Diagram 2: Reactivity of 3-Ethoxycarbonylphenyl Isothiocyanate with Amines
Caption: Formation of thiourea derivatives from 3-ethoxycarbonylphenyl isothiocyanate.
This thiourea linkage is a common pharmacophore and serves as a versatile intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds[2][6].
Step-by-Step Protocol for Thiourea Synthesis:
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Dissolution: Dissolve 3-ethoxycarbonylphenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol, THF, or DCM.
-
Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Isolation: The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting thiourea can be purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The isothiocyanate functional group is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][7]. 3-Ethoxycarbonylphenyl isothiocyanate, in particular, provides a scaffold that can be elaborated into diverse libraries of compounds for drug screening.
Synthesis of Bioactive Thiourea Derivatives
Thiourea derivatives synthesized from 3-ethoxycarbonylphenyl isothiocyanate have shown promise in various therapeutic areas. The phenyl ring can be further functionalized, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for a wide range of structural modifications to optimize biological activity and pharmacokinetic properties. These derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents[2][8].
Precursor for Heterocyclic Scaffolds
The thiourea derivatives obtained from 3-ethoxycarbonylphenyl isothiocyanate are valuable precursors for the synthesis of various heterocyclic systems, such as benzothiazoles and quinazolines, which are core structures in many approved drugs[8]. The reactivity of the thiourea moiety allows for cyclization reactions to build these complex ring systems.
Role as a Covalent Modifier in Chemical Biology
Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins[7]. This property is increasingly being exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. The ethoxycarbonylphenyl group can be tailored to direct the molecule to the desired protein binding site.
Safety and Handling
3-Ethoxycarbonylphenyl isothiocyanate is expected to have similar handling requirements to other aryl isothiocyanates. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place[1]. Isothiocyanates are generally considered to be lachrymators and skin and respiratory irritants.
Conclusion
3-Ethoxycarbonylphenyl isothiocyanate is a highly valuable and versatile reagent for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis, predictable reactivity, and the potential for diverse structural modifications make it an indispensable tool for medicinal chemists and drug discovery scientists. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics.
References
Please note that a comprehensive list of clickable references would be provided in a digital version of this document. The references below correspond to the citations in the text.
- Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applic
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. (URL: [Link])
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. (URL: [Link])
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (URL not provided)
- Supporting information - The Royal Society of Chemistry. (URL not provided)
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. (URL not provided)
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Ethyl 3-isothiocyanatopropionate - the NIST WebBook. (URL: [Link])
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Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem. (URL: [Link])
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])
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Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem. (URL: [Link])
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Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (URL: [Link])
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Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. (URL: [Link])
- Chemical shifts - UCL. (URL not provided)
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Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace. (URL: [Link])
- Recent Advancement in the Synthesis of Isothiocyan
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. (URL not provided)
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Ethyl 3-cyanobenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- The Role of Isothiocyanates in Pharmaceutical Synthesis. (URL not provided)
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. (URL: [Link])
-
Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. (URL: [Link])
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Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])
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Mass Spectrum of Ethyl iso-allocholate (RT- 29.081 min.) - ResearchGate. (URL: [Link])
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Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])
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